molecular formula C19H18N2O B378111 1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone CAS No. 188898-42-2

1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No.: B378111
CAS No.: 188898-42-2
M. Wt: 290.4g/mol
InChI Key: IWWDJFYCPQVMDZ-UHFFFAOYSA-N
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Description

1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound with the molecular formula C19H18N2O. This compound is part of the pyrimidinone family, which is known for its diverse applications in medicinal chemistry and material science. The structure of this compound includes a pyrimidinone core substituted with benzyl, dimethyl, and phenyl groups, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 2,6-dimethyl-4-phenylpyrimidin-5-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by purification through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidinone compounds.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or lithium diisopropylamide, leading to the formation of substituted pyrimidinone derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and sodium hydride.

Scientific Research Applications

1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

1-benzyl-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be compared with other similar compounds, such as:

    1-Benzyl-2,6-dimethyl-4-phenylpyrimidin-5-one: Similar structure but different substitution pattern, leading to distinct chemical properties.

    2,6-Dimethyl-5-phenylpyrimidin-4-one: Lacks the benzyl group, resulting in different reactivity and applications.

    1-Benzyl-5-phenylpyrimidin-4-one: Different substitution pattern, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

188898-42-2

Molecular Formula

C19H18N2O

Molecular Weight

290.4g/mol

IUPAC Name

1-benzyl-2,6-dimethyl-5-phenylpyrimidin-4-one

InChI

InChI=1S/C19H18N2O/c1-14-18(17-11-7-4-8-12-17)19(22)20-15(2)21(14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3

InChI Key

IWWDJFYCPQVMDZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N=C(N1CC2=CC=CC=C2)C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N=C(N1CC2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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